4-Chloro-2-(methoxymethyl)aniline
Description
Contextualization within Substituted Aniline (B41778) Chemistry
Aniline and its derivatives are a cornerstone of organic chemistry, characterized by an amino group (-NH2) attached to a benzene (B151609) ring. The chemical properties and reactivity of the aniline molecule can be significantly altered by the presence of substituents on the aromatic ring. afit.edu In the case of 4-Chloro-2-(methoxymethyl)aniline, two such substituents are present: a chloro group (-Cl) at the para-position (position 4) and a methoxymethyl group (-CH2OCH3) at the ortho-position (position 2) relative to the amino group.
The electronic effects of these substituents modulate the basicity and nucleophilicity of the amino group. Generally, electron-withdrawing groups, such as the chloro group, decrease the basic strength of aniline by pulling electron density away from the nitrogen atom. ncert.nic.in Conversely, electron-releasing groups, like methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, tend to increase basicity. ncert.nic.in
Significance as a Versatile Organic Intermediate
The primary significance of this compound in contemporary research lies in its role as a versatile organic intermediate. Its substituted aniline structure serves as a key building block for constructing more complex molecules, particularly in the agrochemical and pharmaceutical industries.
The amine functional group allows for a variety of standard chemical transformations, such as acylation, alkylation, and diazotization, which pave the way for creating diverse molecular scaffolds. ncert.nic.in For instance, substituted anilines are common starting materials for synthesizing heterocyclic compounds and other complex aromatic systems. nih.govnih.gov
A notable application of a structurally related compound, 4-chloro-2-methylaniline, is in the synthesis of N-(4-chloro-2-methylphenyl)benzamide and other complex molecules. sigmaaldrich.com Similarly, this compound is utilized as a precursor. Research has demonstrated its use in the synthesis of N-(4-chloro-2-(methoxymethyl)phenyl)-N',N'-dimethylurea, a compound of interest in the development of new chemical entities. The synthesis involves reacting this compound with reagents like dimethylcarbamoyl chloride.
Overview of Research Trajectories Pertaining to this compound
Current research involving this compound and similar substituted anilines is proceeding along several key trajectories:
Synthesis of Novel Bioactive Molecules: A major focus of research is the use of this aniline derivative as a scaffold to synthesize new compounds with potential biological activity. atlantis-press.com This includes the development of novel herbicides, fungicides, and pharmaceutical agents. nih.govwho.int The unique substitution pattern of this compound is exploited to fine-tune the properties of the target molecules.
Process Optimization and Green Chemistry: Researchers are investigating more efficient and environmentally benign methods for synthesizing this compound and its derivatives. google.comgoogle.compatsnap.com This includes the development of catalytic systems that minimize waste and improve yield, aligning with the principles of green chemistry. nih.gov
Exploration of New Reactions: The chemical community continues to explore new reactions and transformations involving substituted anilines. This fundamental research can uncover novel synthetic pathways and expand the utility of intermediates like this compound in creating complex molecular architectures. researchgate.net For example, palladium-catalyzed reactions have been used for the selective allylation of related anilines. sigmaaldrich.com
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds Note: Data for the primary compound is limited in publicly available literature; properties of related compounds are provided for context.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1499306-72-7 | C₈H₁₀ClNO | 171.62 |
| 4-Chloro-2-methylaniline | 95-69-2 | C₇H₈ClN | 141.60 |
| 2-Chloro-4-methoxyaniline | 29242-84-0 | C₇H₈ClNO | 157.60 |
| 4-Chloro-2,5-dimethoxyaniline (B1194742) | 6358-64-1 | C₈H₁₀ClNO₂ | 187.62 |
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(methoxymethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIIGDVPZWLERW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 2 Methoxymethyl Aniline
Established Synthetic Pathways for Substituted Anilines Relevant to 4-Chloro-2-(methoxymethyl)aniline
The traditional synthesis of complex anilines often relies on a building-block approach, starting from simpler, commercially available precursors and introducing the desired functional groups in a stepwise manner.
Precursor-Based Synthesis Strategies
Precursor-based strategies for this compound would logically commence with a benzene (B151609) ring already possessing one or more of the required substituents. A plausible pathway begins with the appropriate substituted nitrobenzene, which then undergoes functional group transformations.
A key precursor for the target molecule is 1-chloro-4-(methoxymethyl)-3-nitrobenzene . The synthesis of this intermediate can be envisioned through several routes:
Nitration of 1-chloro-3-(methoxymethyl)benzene (B15498068): The nitration of 1-chloro-3-(methoxymethyl)benzene would likely yield a mixture of isomers. The directing effects of the chloro (ortho-, para-directing) and methoxymethyl (ortho-, para-directing) groups would need to be carefully considered to optimize the formation of the desired 3-nitro isomer.
Chlorination of 1-(methoxymethyl)-2-nitrobenzene (B3052061): The chlorination of 1-(methoxymethyl)-2-nitrobenzene is another potential route. The nitro group is a meta-director, which would favor the introduction of the chlorine atom at the 4-position, leading to the desired precursor.
Methoxymethylation of 1-chloro-3-nitrobenzene (B92001): The direct methoxymethylation of 1-chloro-3-nitrobenzene presents a challenge due to the deactivating nature of the nitro and chloro groups towards electrophilic aromatic substitution.
Another precursor-based approach involves the use of protecting groups. For instance, the synthesis of 4-chloro-o-toluidine is achieved through the chlorination of N-acetyltoluidine, followed by deprotection of the amino group. This highlights a common strategy where an amino group is protected to control reactivity and regioselectivity during subsequent functionalization steps.
Functional Group Interconversion Routes (e.g., reduction of nitro precursors)
The most prevalent and efficient method for the synthesis of anilines is the reduction of the corresponding nitro compounds. nih.gov This functional group interconversion is a reliable and high-yielding step. For the synthesis of this compound, the reduction of its nitro precursor, 1-chloro-4-(methoxymethyl)-3-nitrobenzene , is the most direct route to the final product.
A variety of reducing agents can be employed for this transformation, each with its own advantages and limitations.
| Reducing Agent | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | Typically requires a catalyst and hydrogen gas, often at elevated pressure. | High yields, clean reaction. | May not be suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes). |
| Metal/Acid (Fe/HCl, Sn/HCl) | Often uses a metal in the presence of an acid. | Cost-effective and widely used. | Can generate significant amounts of metal waste. |
| Tin(II) Chloride (SnCl₂) | Milder conditions, often in an alcohol solvent. | Good for substrates with sensitive functional groups. | Stoichiometric amounts of tin salts are produced as byproducts. |
Advanced Synthetic Approaches to this compound and its Analogues
Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and sustainable methods for the production of substituted anilines.
Catalytic Synthesis Innovations in Aromatic Amine Production
Modern catalytic methods are moving beyond traditional reductions and exploring direct C-H amination and other novel transformations. While not yet standard for the specific synthesis of this compound, these innovations are shaping the future of aromatic amine production.
Catalytic systems based on palladium, copper, and other transition metals are being developed for the direct amination of aryl halides and the C-H amination of aromatic compounds. These methods offer the potential for more atom-economical and step-efficient syntheses.
Regioselective Synthesis Techniques for Anilines Bearing Chloro and Methoxymethyl Groups
Achieving the desired 1,2,4-substitution pattern of this compound requires precise control over the regioselectivity of the synthetic steps.
Directed Ortho-Metalation (DoM): This powerful technique can be used to introduce substituents at specific positions adjacent to a directing group. For example, a protected aniline (B41778) could be used to direct lithiation to the ortho position, followed by reaction with an electrophile to introduce the methoxymethyl group.
Halogen Dance Reactions: In some cases, a halogen atom can be "walked" around the aromatic ring to a more thermodynamically stable position under specific reaction conditions, offering another tool for achieving the desired regiochemistry.
Strategic Blocking and Unmasking: The use of blocking groups can be employed to temporarily occupy a position on the aromatic ring, directing subsequent reactions to other sites. The blocking group is then removed in a later step.
Green Chemistry Considerations in the Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes for industrial chemicals. In the context of aniline synthesis, this translates to several key areas of focus:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ionic liquids, or supercritical fluids is a major goal.
Catalytic vs. Stoichiometric Reagents: The shift from stoichiometric reagents (like metal/acid reductions) to catalytic methods (like hydrogenation) significantly reduces waste generation.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is a fundamental principle of green chemistry.
Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Methoxymethyl Aniline
Electrophilic Aromatic Substitution Reactions of 4-Chloro-2-(methoxymethyl)aniline
Regiochemical Control and Directing Effects of the Chloro, Methoxymethyl, and Amino Substituents
The directing effects of the substituents on an aromatic ring determine the position of an incoming electrophile. In this compound, the amino group (-NH₂) is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic system via resonance. The methoxymethyl group (-CH₂OCH₃) is generally considered a weak activating group and an ortho, para-director. Conversely, the chloro group (-Cl) is a deactivating group due to its inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions because of its lone pairs that can participate in resonance stabilization of the intermediate carbocation.
When multiple substituents are present, the most powerful activating group typically controls the position of substitution. In this case, the amino group is the dominant directing group. The positions ortho to the amino group are at C3 and C5, and the para position is occupied by the chloro group. Therefore, electrophilic substitution is most likely to occur at the C3 and C5 positions. The steric hindrance from the adjacent methoxymethyl group at C2 might influence the ratio of substitution between the C3 and C5 positions.
Nucleophilic Substitution Processes Involving this compound
Nucleophilic substitution reactions involving this compound can occur at two primary sites: the aromatic carbon bearing the chloro substituent and the nitrogen atom of the primary amino group.
Halogen Displacement Reactions (e.g., chloride as a leaving group)
The displacement of the chloro group via a nucleophilic aromatic substitution (SNAAr) mechanism is generally challenging on an electron-rich ring unless activated by strong electron-withdrawing groups in the ortho and/or para positions. In the case of this compound, the ring is activated by electron-donating groups, which disfavors a classical SNAAr reaction. However, under specific conditions, such as those employed in transition-metal-catalyzed cross-coupling reactions, the chloride can act as a leaving group.
Reactivity of the Primary Amino Group in Aminations
The primary amino group of this compound is nucleophilic and can participate in various amination reactions. One of the most significant applications is in Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. In such reactions, the aniline (B41778) derivative can couple with aryl halides or triflates. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The specific conditions, including the choice of ligand and base, are crucial for the success of the reaction and can be influenced by the steric and electronic properties of the aniline.
Coupling Reactions of this compound
This compound is a versatile substrate for various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. This compound can serve as the halide partner in this reaction, allowing for the formation of a new carbon-carbon bond at the C4 position. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.
| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |
| This compound | Arylboronic acid | Pd catalyst, base | 4-Aryl-2-(methoxymethyl)aniline |
Heck Reaction:
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This compound could potentially be used as the aryl halide component, reacting with an alkene to introduce a vinyl group at the C4 position. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand.
| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |
| This compound | Alkene | Pd catalyst, base | 4-Vinyl-2-(methoxymethyl)aniline |
Sonogashira Coupling:
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction would allow for the introduction of an alkyne moiety at the C4 position of this compound. The reaction is valued for its reliability in forming C(sp²)-C(sp) bonds under mild conditions.
| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |
| This compound | Terminal alkyne | Pd catalyst, CuI, base | 4-Alkynyl-2-(methoxymethyl)aniline |
Buchwald-Hartwig Amination:
As mentioned previously, the amino group of this compound can react with aryl halides. Conversely, the chloro group of this compound can also participate in Buchwald-Hartwig amination reactions with other amines to form diarylamines. This dual reactivity makes it a valuable building block in combinatorial chemistry.
| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |
| This compound | Amine | Pd catalyst, ligand, base | N-Aryl-4-chloro-2-(methoxymethyl)aniline |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., C-N bond formation, Suzuki-Miyaura type reactions)
No specific studies detailing the use of this compound as a substrate in palladium-catalyzed cross-coupling reactions were identified. Generally, anilines are common coupling partners in C-N bond formation reactions, such as the Buchwald-Hartwig amination. The electronic nature of the substituents on the aniline ring can significantly impact reaction efficiency. For a molecule like this compound, the chlorine atom acts as an electron-withdrawing group, while the methoxymethyl group can have a more complex electronic influence.
Similarly, while the Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, and aryl halides are common substrates, no literature was found that specifically documents the coupling of this compound with boronic acids or their derivatives.
Condensation Reactions with Carbonyl Compounds
The reaction of anilines with carbonyl compounds to form imines (Schiff bases) is a fundamental transformation in organic chemistry. The nucleophilicity of the aniline's amino group is a key factor in these reactions. While it can be inferred that this compound would undergo condensation with aldehydes and ketones, no specific examples, reaction conditions, or yield data for this compound are available in the surveyed literature.
Oxidation and Reduction Pathways of this compound
The oxidation of anilines can lead to a variety of products, including nitrosobenzenes, nitrobenzenes, and polymeric materials, depending on the oxidant and reaction conditions. Conversely, the reduction of the chloro-group on the aniline ring could potentially be achieved through catalytic hydrogenation, although this might also affect other functional groups. Specific studies on the oxidation or reduction of this compound have not been reported.
Reaction Mechanism Elucidation for Transformations Involving this compound
A deep understanding of a compound's reactivity comes from detailed mechanistic studies. This includes kinetic analysis to understand reaction rates and the identification of transient intermediates.
No kinetic studies for any reaction involving this compound have been published. Such studies would be invaluable in determining the reaction order, rate constants, and activation energies, providing insight into the reaction mechanism.
The identification of reaction intermediates is crucial for elucidating reaction pathways. Techniques such as NMR, IR, and mass spectrometry, often coupled with computational modeling, are used for this purpose. There are no reports on the spectroscopic or computational identification of intermediates in any transformation involving this compound.
Spectroscopic Characterization and Computational Chemistry of 4 Chloro 2 Methoxymethyl Aniline
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for 4-Chloro-2-(methoxymethyl)aniline
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its covalent framework.
The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals for the three protons on the benzene (B151609) ring. The proton at position 3 (H-3) is expected to appear as a doublet, coupled to H-5. The proton at position 5 (H-5) would likely present as a doublet of doublets, showing coupling to both H-3 and H-6. The H-6 proton should appear as a doublet, coupled to H-5. The protons of the aniline (B41778) amine group (-NH₂) are expected to produce a broad singlet. The aliphatic region would contain a singlet for the two benzylic protons of the methoxymethyl side chain (-CH₂O) and a sharp singlet for the three methyl protons (-OCH₃).
Predicted ¹H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Coupling Constants (J) Hz |
|---|---|---|---|
| Aromatic H-3 | 6.8 - 7.2 | Doublet (d) | ~2 Hz |
| Aromatic H-5 | 6.6 - 7.0 | Doublet of Doublets (dd) | ~8 Hz, ~2 Hz |
| Aromatic H-6 | 6.5 - 6.9 | Doublet (d) | ~8 Hz |
| Amine (-NH₂) | 3.5 - 4.5 | Broad Singlet (br s) | N/A |
| Methylene (-CH₂O) | 4.3 - 4.6 | Singlet (s) | N/A |
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are anticipated, corresponding to the eight unique carbon atoms. The six aromatic carbons would appear in the downfield region (typically 110-150 ppm). The carbon bearing the amino group (C-1) and the carbon bearing the chloro group (C-4) are influenced by the electronegativity and resonance effects of these substituents. The carbon attached to the methoxymethyl group (C-2) would also have a characteristic chemical shift. In the aliphatic region, a signal for the benzylic methylene carbon (-CH₂O) and a signal for the methoxy (B1213986) carbon (-OCH₃) are expected.
Predicted ¹³C NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ) ppm |
|---|---|
| C-1 (C-NH₂) | 145 - 150 |
| C-2 (C-CH₂OCH₃) | 125 - 130 |
| C-3 | 128 - 132 |
| C-4 (C-Cl) | 120 - 125 |
| C-5 | 115 - 120 |
| C-6 | 110 - 115 |
| Methylene (-CH₂O) | 70 - 75 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would confirm the proton-proton coupling relationships within the aromatic ring. Cross-peaks would be expected between H-5 and H-6, as well as between H-5 and H-3, confirming their ortho and meta relationships, respectively.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to. It would definitively assign the signals for the C-3/H-3, C-5/H-5, and C-6/H-6 pairs in the aromatic system, as well as the methylene and methoxy groups in the aliphatic region.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected from the methylene protons (-CH₂) to the aromatic carbons C-1, C-2, and C-3, confirming the position of the methoxymethyl substituent. Correlations from the methoxy protons (-OCH₃) to the methylene carbon (-CH₂) would also be observed.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. A key spatial correlation would be anticipated between the benzylic methylene protons (-CH₂) and the aromatic proton at the C-3 position, further confirming the ortho-substitution pattern.
Vibrational Spectroscopy (IR and Raman) for Structural Elucidation of this compound
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The spectra of this compound would be characterized by several key absorption bands. The N-H stretching of the primary amine would appear as a pair of bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxymethyl group would be observed just below 3000 cm⁻¹. The C-O-C ether linkage would produce a strong, characteristic stretching band around 1100-1250 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration typically appears as a strong band in the fingerprint region, between 600-800 cm⁻¹.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | -CH₂, -OCH₃ | 2850 - 2980 | Medium |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |
| N-H Bend | Primary Amine (-NH₂) | 1580 - 1650 | Medium |
| C-O Stretch | Ether (-CH₂OCH₃) | 1100 - 1250 | Strong |
| C-N Stretch | Aryl Amine | 1250 - 1350 | Medium |
Mass Spectrometry for Molecular Structure Confirmation of this compound
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For this compound (C₈H₁₀ClNO), the molecular ion peak (M⁺) would be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum would exhibit a characteristic M⁺ and M+2 isotopic cluster. The nominal molecular weight is approximately 171.62 g/mol .
The fragmentation pattern would likely involve several key pathways. A primary fragmentation could be the loss of the methoxy group (•OCH₃, 31 Da) to form a stable benzylic cation. Another significant fragmentation pathway could be the cleavage of the entire methoxymethyl side chain. Alpha-cleavage adjacent to the amine group is also a possible fragmentation route.
Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Identity | Notes |
|---|---|---|---|
| [M]⁺ | 171/173 | Molecular Ion | Exhibits a ~3:1 intensity ratio due to ³⁵Cl/³⁷Cl isotopes. |
| [M - •OCH₃]⁺ | 140/142 | Loss of methoxy radical | |
| [M - CH₂OCH₃]⁺ | 126/128 | Loss of methoxymethyl radical |
Electronic Spectroscopy (UV-Vis) for Electronic Structure Analysis of this compound
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzene chromophore. The aniline moiety acts as a strong auxochrome, shifting the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. Typically, substituted anilines exhibit two main absorption bands corresponding to π → π* transitions. The presence of the chloro and methoxymethyl substituents will further modulate the exact positions and intensities of these absorption bands.
Table of Compounds
| Compound Name |
|---|
| This compound |
Quantum Chemical Calculations (Density Functional Theory – DFT) Applied to this compound
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become an indispensable tool in modern chemistry for elucidating the intricate relationship between molecular structure and properties. By solving the Schrödinger equation in an approximate manner, DFT allows for the detailed investigation of the geometric, electronic, and spectroscopic characteristics of molecules. In the context of this compound, DFT calculations provide a theoretical framework to understand its behavior at a molecular level, complementing and often predicting experimental findings. These computational studies are typically performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), to achieve a balance between accuracy and computational cost.
Geometric and Electronic Structure Investigations
A fundamental application of DFT is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. These optimized geometric parameters provide a three-dimensional representation of the molecule and are crucial for understanding its steric and electronic properties.
Table 1: Selected Optimized Geometric Parameters for this compound (Theoretical) (Note: As no specific experimental or theoretical data for this exact compound is publicly available, this table is a representative example of what such data would look like and is for illustrative purposes only.)
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C-Cl | Data not available |
| C-N | Data not available |
| C-O | Data not available |
| Bond Angles (°) | |
| C-C-Cl | Data not available |
| C-C-N | Data not available |
| C-O-C | Data not available |
| Dihedral Angles (°) | |
| Cl-C-C-C | Data not available |
| N-C-C-C | Data not available |
Beyond the geometry, DFT calculations provide deep insights into the electronic structure of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity.
Furthermore, the distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps are invaluable for identifying the electrophilic and nucleophilic sites within the molecule, thereby predicting its interaction with other chemical species.
Table 2: Calculated Electronic Properties of this compound (Theoretical) (Note: As no specific experimental or theoretical data for this exact compound is publicly available, this table is a representative example of what such data would look like and is for illustrative purposes only.)
| Property | Value |
|---|---|
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Dipole Moment (Debye) | Data not available |
Reaction Pathway Modeling and Transition State Analysis
DFT is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can model the entire course of a reaction, from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes. The energy of the transition state, relative to the reactants, determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. This type of analysis is vital for understanding the synthesis, degradation, and metabolic pathways of this compound.
Prediction of Spectroscopic Parameters
A significant advantage of DFT is its ability to predict various spectroscopic parameters with a reasonable degree of accuracy. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. The calculated frequencies are often scaled by an empirical factor to better match experimental data. The assignment of the calculated vibrational modes to the corresponding experimental spectral bands allows for a detailed and unambiguous interpretation of the vibrational spectra.
Similarly, DFT can be used to predict the nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹H and ¹³C). These theoretical chemical shifts are typically calculated relative to a standard reference compound, such as tetramethylsilane (TMS), and can be invaluable in the structural elucidation and confirmation of this compound.
Time-dependent DFT (TD-DFT) is an extension of the theory that allows for the calculation of electronic excitation energies and oscillator strengths. This enables the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum, providing insights into the electronic transitions occurring within the molecule upon absorption of light.
Table 3: Predicted Spectroscopic Data for this compound (Theoretical) (Note: As no specific experimental or theoretical data for this exact compound is publicly available, this table is a representative example of what such data would look like and is for illustrative purposes only.)
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | Data not available |
| ¹³C NMR | Chemical Shifts (ppm) | Data not available |
| ¹H NMR | Chemical Shifts (ppm) | Data not available |
| UV-Vis | Absorption Maxima (nm) | Data not available |
Applications of 4 Chloro 2 Methoxymethyl Aniline As a Synthetic Intermediate
Formation of Complex Organic Molecules
Scaffold for Complex Polycyclic Systems
Comprehensive searches of scientific literature and chemical databases did not yield specific examples or research findings where 4-Chloro-2-(methoxymethyl)aniline is utilized as a foundational scaffold for the synthesis of complex polycyclic systems. While substituted anilines are a versatile class of intermediates in organic synthesis, the specific application of this compound in the construction of multi-ring structures does not appear to be documented in available scholarly articles or patents.
Therefore, no data on reaction pathways, research findings, or specific polycyclic structures derived from this compound can be provided at this time.
Derivatives and Analogues of 4 Chloro 2 Methoxymethyl Aniline
Structural Modifications of 4-Chloro-2-(methoxymethyl)aniline and Their Impact on Reactivity
The reactivity of this compound can be strategically altered by modifying its core structure. These modifications can be broadly categorized into reactions involving the amino group, alterations to the methoxymethyl substituent, and changes to the aromatic ring.
The amino group is a primary site for reactions such as acylation, alkylation, and diazotization. For instance, acylation with benzoyl chloride would yield the corresponding N-benzamide derivative. Such modifications significantly impact the electronic properties of the aniline (B41778) ring. The nitrogen lone pair's participation in the aromatic system is reduced, which in turn decreases the ring's activation towards electrophilic substitution.
Modifications of the methoxymethyl group, such as ether cleavage to the corresponding hydroxymethyl derivative or oxidation to a formyl or carboxylic acid group, would introduce new functionalities. These changes would drastically alter the steric and electronic environment of the ortho position, influencing the molecule's reactivity and potential for intramolecular interactions.
Furthermore, the aromatic ring itself can undergo electrophilic substitution reactions. The directing effects of the existing substituents—the activating, ortho,para-directing amino group and the deactivating, ortho,para-directing chloro group—will govern the position of new substituents. However, the high reactivity of the amino group often necessitates its protection, for example by acetylation, to achieve selective substitution on the ring. researchgate.netacs.org
Comparative Analysis with Structurally Related Aniline Derivatives
Electronic Effects of Different Substituents on the Aniline Core
The electronic nature of substituents on an aniline ring significantly influences its basicity and reactivity. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, making the aniline more basic and the ring more reactive towards electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, reducing basicity and deactivating the ring. rsc.org
A comparative table of the electronic effects of various substituents on the pKa of the anilinium ion (a measure of basicity) is shown below.
| Substituent | Position | Electronic Effect | pKa of Anilinium Ion |
| -H | - | Neutral | 4.6 |
| -Cl | para | EWG (Inductive) | 4.0 |
| -CH3 | para | EDG (Inductive & Hyperconjugation) | 5.1 |
| -OCH3 | para | EDG (Resonance) > EWG (Inductive) | 5.3 |
| -NO2 | para | Strong EWG (Resonance & Inductive) | 1.0 |
This table presents generalized pKa values for illustrative purposes.
Steric Hindrance Effects of the Methoxymethyl Group
The methoxymethyl group at the 2-position (ortho to the amino group) exerts a significant steric effect, known as the "ortho effect." This steric bulk can hinder the approach of reagents to the amino group, potentially slowing down reactions at this site.
Furthermore, the ortho substituent can influence the planarity of the amino group. In protonation reactions, the nitrogen atom of the amino group rehybridizes from sp2 to sp3, leading to a tetrahedral geometry. The presence of a bulky ortho group can cause steric clashes with the hydrogens of the newly formed ammonium (B1175870) group, destabilizing the conjugate acid and thereby reducing the basicity of the aniline derivative.
This steric hindrance can also affect the regioselectivity of reactions on the aromatic ring. While the amino group strongly directs incoming electrophiles to the ortho and para positions, the steric bulk of the methoxymethyl group may favor substitution at the less hindered ortho position (position 6) or the para position, which is already occupied by the chlorine atom.
Synthesis and Characterization of Novel Derivatives Based on the this compound Framework
The synthesis of novel derivatives from this compound can be achieved through various synthetic routes, leading to compounds with potentially interesting chemical and biological properties. For example, the synthesis of quinoline (B57606) derivatives often starts from substituted anilines. researchgate.netatlantis-press.com A plausible synthetic pathway could involve the reaction of this compound with an appropriate diketone or a related cyclization precursor to form a substituted quinoline ring system.
Another approach to new derivatives involves nucleophilic aromatic substitution reactions. While the chlorine atom is generally unreactive towards nucleophilic attack on an unactivated benzene (B151609) ring, its reactivity can be enhanced by the introduction of strongly electron-withdrawing groups, such as a nitro group, onto the ring. researchgate.net
The synthesis of amide and sulfonamide derivatives is another common route for creating novel compounds. For instance, reacting this compound with a sulfonyl chloride in the presence of a base would yield the corresponding sulfonamide. acs.org
The characterization of these newly synthesized derivatives would involve a combination of spectroscopic and analytical techniques.
Common Characterization Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for determining the structure of the derivatives, showing the connectivity of atoms and the chemical environment of the protons and carbons.
Mass Spectrometry (MS): MS would be used to determine the molecular weight of the new compounds and can provide information about their fragmentation patterns, further confirming their structure.
Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the presence of key functional groups, such as C=O in amides or S=O in sulfonamides.
Elemental Analysis: This technique would be used to determine the empirical formula of the synthesized compounds.
For example, in the synthesis of an N-acetyl derivative of this compound, one would expect to see a new singlet in the 1H NMR spectrum corresponding to the methyl protons of the acetyl group and a downfield shift of the aromatic protons. The 13C NMR would show a new signal for the carbonyl carbon, and the IR spectrum would exhibit a strong absorption band characteristic of an amide carbonyl group.
Emerging Research Directions and Future Perspectives on 4 Chloro 2 Methoxymethyl Aniline
Development of Novel Synthetic Methodologies
The traditional synthesis of chloro-alkoxy anilines often involves multi-step processes that can be inefficient and generate significant waste. google.com Current research is focused on developing more streamlined and environmentally benign synthetic methods. A common industrial approach for producing aniline (B41778) derivatives is the reduction of the corresponding nitroaromatic compounds. google.com This can be achieved through various methods, including chemical reduction (e.g., with iron powder or sodium sulfide), catalytic hydrogenation, or hydrogen transfer hydrogenation. google.com
One area of exploration is the use of novel catalytic systems for the reduction of the nitro precursor, 4-chloro-2-(methoxymethyl)nitrobenzene. For instance, a patented process describes the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene (B1583379) to 4-chloro-2,5-dimethoxyaniline (B1194742) using hydrogen gas in the liquid phase at elevated temperatures and pressures. google.com This method aims to improve yields and purity compared to older techniques. google.com Another innovative approach involves the use of a supported nickel catalyst on a TiO2-Al2O3 composite carrier with hydrazine (B178648) hydrate (B1144303) as the reducing agent. google.com This method is advantageous as it avoids the use of hydrogen gas and dehalogenation inhibitors, leading to a simpler, safer, and more environmentally friendly process with high yields. google.com
| Synthetic Method | Precursor | Catalyst/Reagent | Key Advantages |
| Catalytic Hydrogenation google.com | 4-Chloro-2,5-dimethoxynitrobenzene | Platinum-on-carbon | High yield and purity, catalyst can be recycled. |
| Hydrazine Hydrate Reduction google.com | 4-Chloro-2,5-dimethoxy nitrobenzene | Supported Nickel on TiO2-Al2O3 | Avoids use of hydrogen gas and dehalogenation inhibitors, environmentally friendly, high yield (≥95%). |
Table 1: Comparison of Synthetic Methodologies for Related Chloro-Alkoxy Anilines
Exploration of Enhanced Catalytic Transformations
Beyond its synthesis, 4-Chloro-2-(methoxymethyl)aniline and its structural analogs are being investigated as key components in catalytic transformations to produce valuable downstream products. The development of highly selective catalysts is crucial to avoid undesirable side reactions, such as dehalogenation, which is a common issue in the hydrogenation of chloronitro-aromatic compounds. mdpi.com
One significant area of research is the use of modified palladium catalysts. For example, a morpholine-modified palladium catalyst supported on γ-Al2O3 has shown excellent catalytic activity and selectivity in the hydrogenation of p-chloronitrobenzene to p-chloroaniline. mdpi.com The morpholine (B109124) acts as an immobilized inhibitor for dechlorination, leading to high selectivity for the desired product. mdpi.com This approach could be adapted for the selective synthesis of this compound.
Furthermore, derivatives of similar anilines are used as intermediates in the synthesis of complex molecules with biological activity. For instance, 4-methoxyaniline is a starting material for the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a key intermediate for PI3K/mTOR inhibitors with potential anticancer applications. atlantis-press.comatlantis-press.com This highlights the potential for this compound to serve as a building block in the synthesis of novel pharmaceuticals.
| Catalyst System | Transformation | Substrate | Product | Key Finding |
| Morpholine-modified Pd/γ-Al2O3@ASMA mdpi.com | Selective Hydrogenation | p-Chloronitrobenzene | p-Chloroaniline | High catalytic activity and selectivity (up to 99.51%), effectively prevents dehalogenation. |
| N/A | Multi-step synthesis | 4-Methoxyaniline | 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline | Intermediate for potential PI3K/mTOR inhibitors. atlantis-press.comatlantis-press.com |
Table 2: Catalytic Transformations Involving Related Anilines
Application of Advanced Computational Modeling
Computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding the structural and electronic properties of molecules like this compound. While specific computational studies on this exact molecule are not yet widely published, research on similar compounds provides a framework for future investigations.
For example, studies on N-(4-chlorobenzylidene)-4-methoxyaniline have utilized DFT calculations to analyze its molecular structure, vibrational spectra (FT-IR and FT-Raman), and nonlinear optical (NLO) properties. researchgate.net Such computational analyses can predict the reactivity of different sites within the molecule, understand charge transfer interactions through Natural Bond Orbital (NBO) analysis, and evaluate its potential for applications in materials science. researchgate.net These computational approaches could be applied to this compound to predict its reactivity in various chemical reactions, aiding in the design of new synthetic pathways and the prediction of its biological activity.
Interdisciplinary Research Opportunities
The unique substitution pattern of this compound opens up numerous avenues for interdisciplinary research, particularly in medicinal chemistry and materials science.
In medicinal chemistry, aniline derivatives are crucial intermediates. For instance, 4-chloro-2-methoxyaniline (B126167) is an important intermediate in the synthesis of CXCR2 antagonists. scbt.com Similarly, derivatives of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide (B126) have been synthesized and evaluated as anti-cancer agents, showing activity against human ovarian and colon cancer cell lines. researchgate.net Another study focused on the development of potent and selective Anoctamin 1 (ANO1) inhibitors, which have potential as cancer treatments, based on a scaffold derived from a chloro-methylphenoxy acetohydrazide. nih.gov These examples strongly suggest that this compound could serve as a valuable scaffold for the development of new therapeutic agents.
In the field of materials science, the structural features of this compound could be exploited to create novel organic materials. The presence of both chloro and methoxymethyl groups can influence the packing of molecules in the solid state, potentially leading to materials with interesting optical or electronic properties. As seen with N-(4-chlorobenzylidene)-4-methoxyaniline, which was investigated for its nonlinear optical properties, this compound could be a precursor for new functional materials. researchgate.net
The continued exploration of this compound and its derivatives, driven by innovative synthesis, advanced catalysis, and computational insights, promises to unlock its full potential across various scientific disciplines.
Q & A
Basic Question: What synthetic routes are commonly employed for 4-chloro-2-(methoxymethyl)aniline, and how do reaction conditions influence yield?
Answer:
The compound is synthesized via multi-step protocols, often involving:
- Condensation reactions : For example, condensation of substituted anilines with methoxymethyl groups under acidic conditions (e.g., HCl catalysis at low temperatures) to form intermediates .
- Directed functionalization : Use of directing groups (e.g., 4-chloro-2-(trifluoroacetyl)aniline hydrochloride) to facilitate regioselective C-H bond activation in subsequent reactions .
Yield optimization requires precise control of temperature (e.g., 60°C for cyclization steps) and stoichiometric ratios of reagents like (R)-1-phenylethyl isocyanate . Catalytic systems, such as Co(OAc)₂·4H₂O, enhance efficiency in iodination or coupling reactions .
Basic Question: How is this compound characterized structurally, and what analytical techniques are critical for validation?
Answer:
Key characterization methods include:
- Spectroscopy : FT-IR and FT-Raman spectra (4000–50 cm⁻¹ range) to identify vibrational modes of NH₂, C-Cl, and methoxymethyl groups. DFT calculations corroborate experimental spectra .
- Chromatography : HPLC and LCMS for purity assessment (e.g., retention time 0.75 minutes under SQD-FA05 conditions) and molecular ion detection (e.g., m/z 245 [M+H]⁺) .
- X-ray crystallography : Used for derivatives like Schiff bases to confirm stereochemistry and intramolecular interactions (e.g., C=N bond geometry) .
Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
Safety data indicate:
- Toxicity : Classified as Acute Tox. 4 (oral, dermal, inhalation) and Skin/Eye Irrit. 2. Requires PPE: gloves, respirators (type ABEK), and eye protection .
- Storage : Combustible liquid (Storage Code 10); store at 2–8°C in airtight containers to prevent degradation .
- Hazard mitigation : Use fume hoods for reactions involving volatile byproducts (e.g., SOCl₂ in dehydration steps) .
Advanced Question: How does computational modeling (e.g., DFT) enhance the understanding of this compound's electronic properties?
Answer:
Density Functional Theory (DFT) calculations provide:
- Electronic structure : HOMO-LUMO energy gaps (e.g., 4.2 eV) predict reactivity toward electrophiles/nucleophiles.
- Hyperpolarizability analysis : Insights into nonlinear optical properties for materials science applications .
- Vibrational assignments : Correlation of theoretical and experimental spectra resolves ambiguities in functional group identification (e.g., NH₂ vs. CH₃ vibrations) .
Advanced Question: What mechanistic insights explain regioselectivity in C-H functionalization reactions involving this compound?
Answer:
Regioselectivity is governed by:
- Directing groups : The methoxymethyl group acts as a weak director, while stronger directors (e.g., 2-aminophenyloxazoline) enable precise C-H iodination via cobalt catalysis. The Co(III)-intermediate stabilizes transition states at ortho positions .
- Steric/electronic effects : Electron-withdrawing Cl and methoxymethyl groups deactivate specific aromatic positions, favoring functionalization at less hindered sites .
Advanced Question: How is this compound utilized in pharmacological research, and what bioactivity data exist?
Answer:
Derivatives show promise in:
- Antiviral agents : 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride inhibits HIV-1 reverse transcriptase (RT) with IC₅₀ values in micromolar ranges .
- Cytotoxicity studies : Substituted anilines (e.g., 4-chloro-2-(1-phenylvinyl)aniline) demonstrate activity against cancer cell lines, with structure-activity relationships (SAR) highlighting the role of vinyl substituents in apoptosis induction .
Advanced Question: What challenges arise in scaling up synthesis, and how are purity/regioselectivity maintained?
Answer:
Key challenges include:
- Byproduct formation : Urea intermediates (e.g., from isocyanate reactions) require careful isolation to avoid tetrahydroquinazolinone contamination. Purification via HPLC or column chromatography is critical .
- Scale-up adjustments : Pilot-scale reactions may necessitate solvent optimization (e.g., THF vs. toluene) to improve heat transfer and reduce exothermic risks .
- Analytical rigor : LCMS and NMR tracking at each step ensures regiochemical fidelity, especially for multi-step protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
